

# Buparlisib response rates PI3K pathway altered tumors

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## Compound Focus: Buparlisib

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## Buparlisib Clinical Response Rates

Cancer Type	Trial Design	Patient Population	Clinical Benefit Rate (CBR) / Objective Response Rate (ORR)	Key Efficacy Findings	Citation
Metastatic Triple-Negative Breast Cancer (TNBC)	Phase II, single-arm	Unselected (PTEN/INPP4B loss common)	CBR: <b>12%</b> (all stable disease ≥4 months)	Median PFS: <b>1.8 months</b> ; No confirmed objective responses	[1]
HR+/HER2-Advanced Breast Cancer	Phase III (BELLE-2)	Post-menopausal, aromatase inhibitor-resistant	Not specified	<b>Significantly longer median PFS</b> vs. placebo + fulvestrant	[2] [3]
Platinum-Resistant	Phase II, two-	Initial cohort: Genetically	Initial cohort: 1 PR in 13	Modest activity with TSC1 alterations in	[4]

Cancer Type	Trial Design	Patient Population	Clinical Benefit Rate (CBR) / Objective Response Rate (ORR)	Key Efficacy Findings	Citation
Urothelial Carcinoma (UC)	cohort	unselected; Expansion cohort: PI3K/AKT/mTOR altered	evaluable patients; Expansion cohort: <b>0%</b> disease control at 8 weeks	initial cohort; accrual halted in expansion cohort due to lack of efficacy	

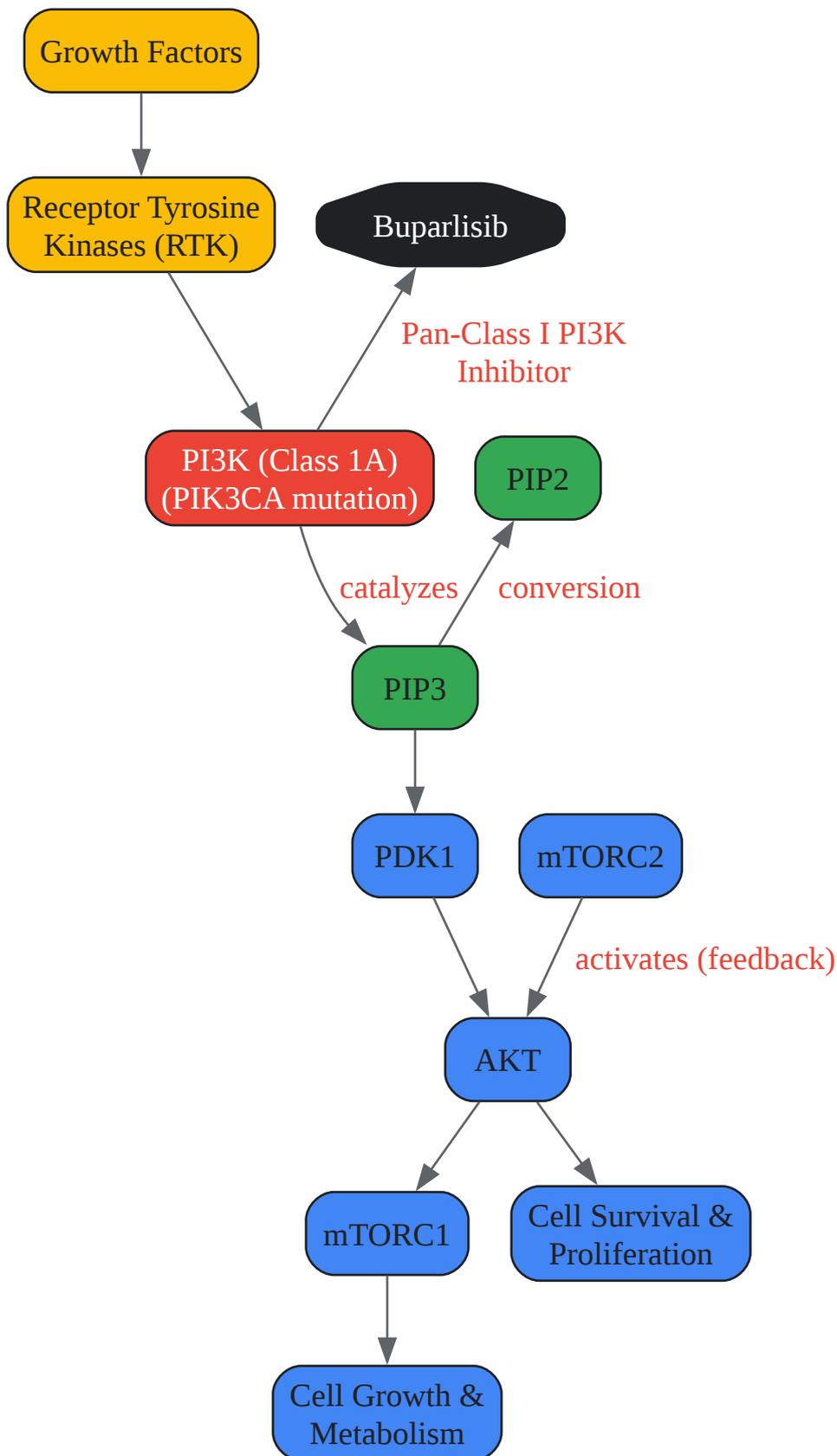
## Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies from the key trials cited above.

- **Study Designs:** The TNBC and UC trials were **Phase II, single-arm studies** designed to evaluate the efficacy and safety of **buparlisib** monotherapy in specific patient populations [4] [1]. The breast cancer study was a **multicenter, Phase III trial** comparing **buparlisib** plus fulvestrant against placebo plus fulvestrant [2] [3].
- **Dosing Regimen:** In the monotherapy trials, **buparlisib** was administered orally at a starting dose of **100 mg once daily** continuously until disease progression or unacceptable toxicity [4] [1].
- **Primary Endpoints:**
  - The TNBC trial's primary endpoint was **Clinical Benefit Rate**, defined as confirmed complete response, partial response, or stable disease lasting for at least 4 months [1].
  - The UC trial's primary endpoint was the **2-month Progression-Free Survival rate** [4].
- **Biomarker Analysis:** Tumor tissue was analyzed for genomic alterations. In the UC trial, this was done using targeted next-generation sequencing (e.g., **MSK-IMPACT**). In the TNBC trial, a subset of patients underwent paired biopsies for **Reverse Phase Protein Array (RPPA)** analysis to study changes in PI3K pathway signaling [4] [1].

## PI3K/AKT/mTOR Pathway and Buparlisib's Mechanism

The following diagram illustrates the signaling pathway targeted by **buparlisib** and its mechanism of action.



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**Buparlisib** (BKM120) is an **orally bioavailable, pan-class I PI3K inhibitor**. It targets all four class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ) and inhibits their activity at nanomolar concentrations [5] [4]. By binding to the PI3K enzyme, it prevents the formation of the lipid second messenger PIP3, thereby dampening the downstream activation of the AKT and mTOR signaling hubs. This leads to the suppression of critical cellular processes like survival, growth, and proliferation, which are often hijacked in cancer cells with hyperactive PI3K pathway signaling [5] [6].

## Key Limitations and Safety Profile

A critical finding across studies is that **buparlisib has a substantial toxicity profile**, which has limited its clinical development.

- **Common Adverse Events:** Frequent treatment-related toxicities include **hyperglycemia, fatigue, nausea, anorexia, and mood disorders** such as depression and anxiety [4] [1]. Due to the risk of mood alterations, some trials required screening with psychiatric questionnaires (PHQ-9 and GAD-7) [4].
- **Impact on Development:** The modest clinical activity observed, combined with these significant toxicities, has led researchers to conclude that **future efforts should focus on isoform-selective PI3K inhibitors** in genomically selected patients, rather than pan-PI3K inhibitors like **buparlisib** [4].

## Future Research Directions

The field of PI3K inhibition is evolving to overcome the challenges seen with earlier agents like **buparlisib**.

- **Shift to Isoform-Specific Inhibitors:** To reduce toxicity, there is a major shift towards developing inhibitors that target specific PI3K mutant proteins or single isoforms (e.g., PI3K $\alpha$ -specific inhibitors like alpelisib and inavolisib) [5] [7].
- **Rational Combination Therapies:** Research emphasizes that **PI3K inhibitor monotherapy is often insufficient**, especially in cancers like colorectal cancer where concomitant mutations (e.g., in KRAS) are common. Effective treatment will likely require rational combinations to counteract feedback loops and primary resistance [7].
- **Next-Generation Agents:** Clinical trials are now recruiting patients to test newer PI3K pathway inhibitors, such as **gedatolisib** (a dual PI3K/mTOR inhibitor) and **RLY-2608**, which are designed to be more effective and better tolerated [8] [9] [10].

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